

Trichlormethylsilan in der Mikroelektronik-Fertigung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichlormethylsilan*

Cat. No.: *B14281748*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Trichlormethylsilan (TCMS), auch bekannt als Methyltrichlorsilan (MTS), ist eine organische Siliziumverbindung mit der chemischen Formel CH_3SiCl_3 . In der Mikroelektronik-Fertigung hat sich TCMS als ein entscheidender Präcursor für die chemische Gasphasenabscheidung (CVD) von hochwertigen Siliziumkarbid (SiC)-Dünnschichten etabliert. Siliziumkarbid ist aufgrund seiner herausragenden Eigenschaften – wie einer großen Bandlücke, hohen thermischen Leitfähigkeit, hohen Durchbruchfeldstärke und chemischen Inertheit – ein Schlüsselmaterial für Hochleistungs- und Hochfrequenz-Elektronikbauteile.

Diese Applikationshinweise bieten einen detaillierten Überblick über die Verwendung von **Trichlormethylsilan** in der Mikroelektronik, fassen quantitative Daten zusammen und stellen ein detailliertes experimentelles Protokoll für die Abscheidung von SiC-Dünnschichten mittels thermischer CVD zur Verfügung.

Anwendungsbereiche in der Mikroelektronik

Die primäre Anwendung von **Trichlormethylsilan** in der Mikroelektronik ist die Rolle als Single-Source-Präcursor für die Abscheidung von Siliziumkarbid.^[1] In einem CVD-Prozess dient TCMS gleichzeitig als Quelle für Silizium und Kohlenstoff, was den Prozess im Vergleich zur Verwendung von separaten Silizium- und Kohlenstoff-Präkursoren vereinfacht. Die thermische

Zersetzung von TCMS bei hohen Temperaturen führt zur Bildung von stöchiometrischem SiC.

[1]

Die grundlegende chemische Reaktion für die Abscheidung von SiC aus TCMS lautet:



Diese Reaktion findet typischerweise bei Temperaturen zwischen 1100 °C und 1900 °C statt.[1]

Quantitative Daten zur SiC-Abscheidung mittels TCMS

Die Prozessparameter während des CVD-Prozesses haben einen signifikanten Einfluss auf die Eigenschaften der abgeschiedenen SiC-Schicht, wie z.B. die Kristallinität, Oberflächenmorphologie und Wachstumsrate. Die folgende Tabelle fasst typische Prozessparameter und deren Einfluss zusammen, basierend auf publizierten Studien.

| Parameter | Typischer Bereich | Einfluss auf die SiC-Schicht |
|--------------------------|-------------------|--|
| Substrattemperatur | 1100 - 1800 °C | Bestimmt die Kristallstruktur (z.B. 3C-SiC, 4H-SiC, 6H-SiC), die Wachstumsrate und die Oberflächenrauheit. Höhere Temperaturen begünstigen das epitaktische Wachstum und eine höhere Kristallqualität. |
| TCMS-Flussrate | 10 - 200 sccm | Beeinflusst die Wachstumsrate und die Gleichmäßigkeit der Schicht. Eine zu hohe Flussrate kann zu Gasphasen-Nukleation und einer verschlechterten Schichtqualität führen. |
| Trägergas (H_2) | 10 - 100 slm | Dient zum Transport des Präkursors und zur Verdünnung. Wasserstoff spielt auch eine aktive Rolle bei der Reduktion von unerwünschten Nebenprodukten und der Ätzung von amorphem Kohlenstoff. |
| Reaktordruck | 20 - 1000 mbar | Beeinflusst die Transportphänomene im Reaktor und die Konzentration der Reaktanden an der Substratoberfläche. Niedrigerer Druck kann die Gleichmäßigkeit verbessern. |
| C/Si-Verhältnis (im Gas) | 0.8 - 1.5 | Kann durch Zugabe von Kohlenwasserstoffen (z.B. Propan, Acetylen) oder Silanen (z.B. Silan, Dichlorsilan) |

zusätzlich zum TCMS eingestellt werden, um die Stöchiometrie und die elektrischen Eigenschaften der SiC-Schicht zu steuern.

Experimentelles Protokoll: Thermische CVD von SiC aus TCMS

Dieses Protokoll beschreibt die Abscheidung einer epitaktischen Siliziumkarbid-Schicht auf einem Silizium-Wafer in einem horizontalen Kaltwand-CVD-Reaktor.

1. Materialien und Geräte

- Präkursor: **Trichlormethylsilan** (CH_3SiCl_3), Halbleiterqualität (99.9999%)
- Trägergas: Wasserstoff (H_2), UHP-Qualität (99.9999%)
- Substrat: Silizium (100)-Wafer, p-Typ, $1\text{-}10 \Omega\cdot\text{cm}$
- Reinigungslösungsmittel: Aceton, Isopropanol (beide Halbleiterqualität), deionisiertes Wasser ($>18 \text{ M}\Omega\cdot\text{cm}$)
- Ätzlösung: Gepufferte Flusssäure (BHF)
- Ausrüstung: Horizontaler Kaltwand-CVD-Reaktor mit RF-Induktionsheizung, Massenflussregler (MFCs), Vakuumpumpen, Abgaswäscher.

2. Substratvorbereitung

- Den Silizium-Wafer in einem Ultraschallbad für jeweils 10 Minuten in Aceton und Isopropanol reinigen, um organische Verunreinigungen zu entfernen.
- Den Wafer gründlich mit deionisiertem Wasser spülen.
- Die native Oxidschicht durch Eintauchen des Wafers in eine BHF-Lösung für 60 Sekunden entfernen.

- Den Wafer erneut mit deionisiertem Wasser spülen und mit trockenem Stickstoff trocknen.
- Den gereinigten Wafer umgehend in die Ladekammer des CVD-Reaktors transferieren.

3. CVD-Prozessablauf

- Evakuierung und Aufheizen:
 - Die Reaktorkammer auf einen Basisdruck von $< 1 \times 10^{-6}$ mbar evakuieren.
 - Einen Wasserstofffluss von 50 slm einleiten und den Druck auf 200 mbar stabilisieren.
 - Das Substrat mittels RF-Induktionsheizung mit einer Rate von 20 °C/s auf 1100 °C aufheizen, um eine In-situ-Reinigung und Wasserstoff-Terminierung der Oberfläche zu erreichen. Halten Sie diese Temperatur für 5 Minuten.
- Karbonisierungsschritt:
 - Die Temperatur auf 1350 °C erhöhen.
 - Einen Propanfluss (C_3H_8) von 10 sccm für 3 Minuten einleiten, um eine dünne SiC-Keimschicht auf der Siliziumoberfläche zu bilden. Dieser Schritt ist entscheidend, um die Gitterfehlanpassung zwischen Si und SiC zu überbrücken.
- SiC-Wachstum:
 - Den Propanfluss stoppen.
 - Den TCMS-Bubbler auf einer konstanten Temperatur halten (z.B. 20 °C), um einen stabilen Dampfdruck zu gewährleisten.
 - Den TCMS-Dampf mit einem H_2 -Trägergasfluss von 50 sccm in die Reaktorkammer leiten.
 - Die Abscheidung für die gewünschte Zeit durchführen (z.B. 60 Minuten für eine Schichtdicke von ca. 1-2 μm).
- Abkühlen und Entladen:

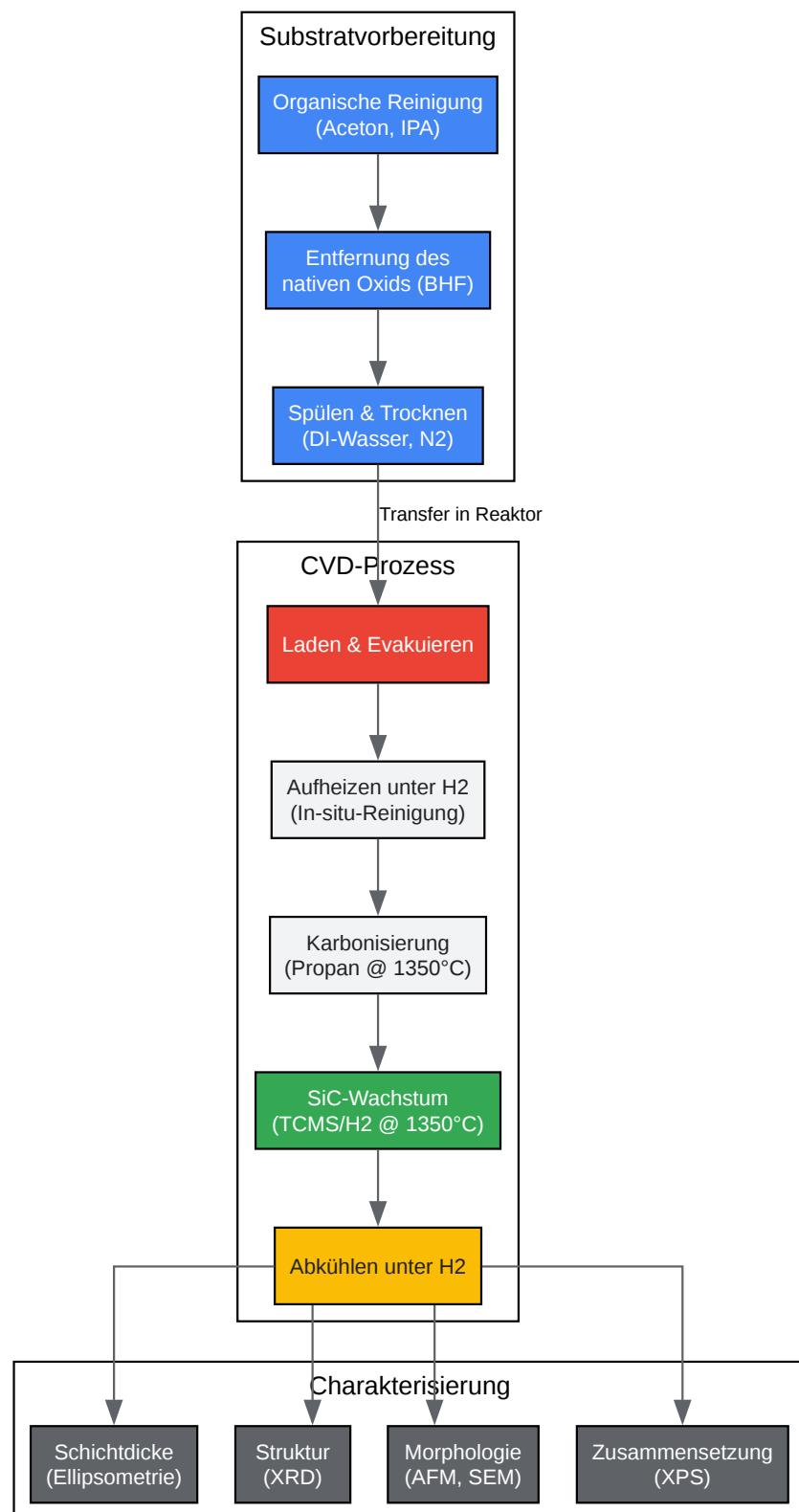
- Den TCMS-Fluss stoppen.
- Die RF-Heizung ausschalten und das Substrat unter einem H₂-Fluss von 50 slm auf Raumtemperatur abkühlen lassen.
- Den H₂-Fluss stoppen und die Kammer mit Stickstoff belüften.
- Den beschichteten Wafer aus der Kammer entnehmen.

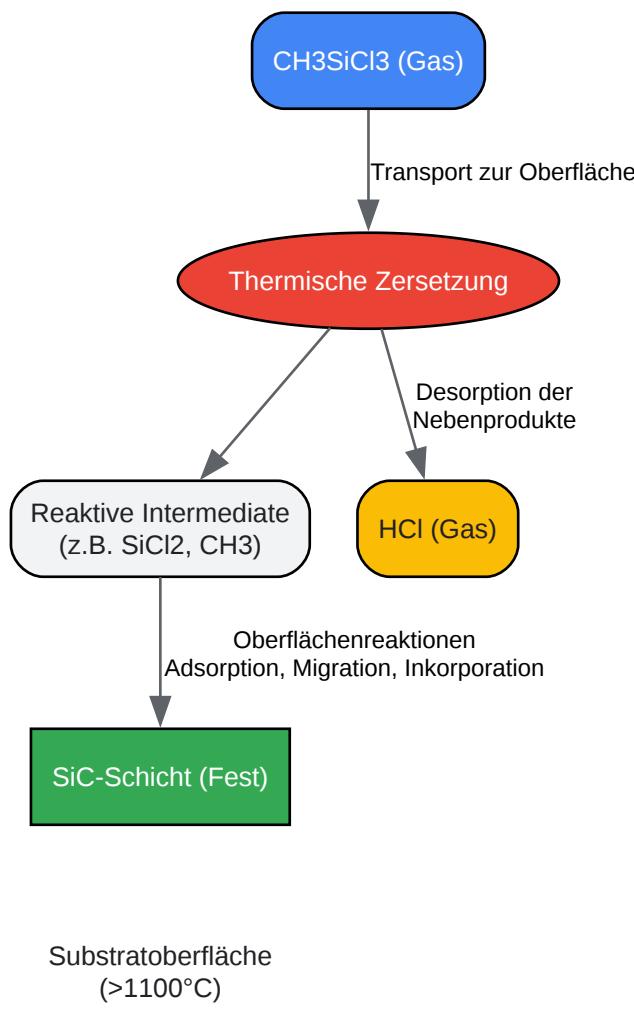
4. Charakterisierung

- Schichtdicke: Ellipsometrie oder Rasterelektronenmikroskopie (REM) im Querschnitt.
- Kristallstruktur: Röntgenbeugung (XRD).
- Oberflächenmorphologie: Rasterkraftmikroskopie (AFM) oder REM.
- Chemische Zusammensetzung: Röntgenphotoelektronenspektroskopie (XPS).

Visualisierungen

Logischer Ablauf der SiC-Abscheidung





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichlormethylsilan [chemie.de]
- To cite this document: BenchChem. [Trichlormethylsilan in der Mikroelektronik-Fertigung: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14281748#trichlormethylsilan-in-der-mikroelektronik-fertigung>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com